2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure characterized by a six-membered ring containing two methyl groups and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione typically involves the nitration of o-xylene. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid as the nitrating agents. The product is then recrystallized from solvents such as ethyl acetate or dichloromethane at room temperature to obtain yellow crystals suitable for single-crystal X-ray diffraction analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the corrosive nitrating agents.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Quinones are the major products formed.
Reduction: Amino derivatives are produced.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s reactivity and stability. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo various chemical transformations makes it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-3,5-dinitrocyclohexa-2,5-diene-1,4-dione: Similar structure but with an additional nitro group.
2,3-Dimethylcyclohexa-2,5-diene-1,4-dione: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2,5-Dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione is unique due to the presence of both methyl and nitro groups, which confer distinct chemical properties. The nitro group enhances its reactivity in redox reactions, while the methyl groups provide steric hindrance and influence its overall stability.
Properties
CAS No. |
89883-12-5 |
---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2,5-dimethyl-3-nitrocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H7NO4/c1-4-3-6(10)5(2)7(8(4)11)9(12)13/h3H,1-2H3 |
InChI Key |
KVACMHYUJRTSAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.